molecular formula C19H30N2O B6060565 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide

Cat. No. B6060565
M. Wt: 302.5 g/mol
InChI Key: YJLAFHUKUSMRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first identified in 2012 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. Despite its legal status, AB-PINACA has been found in various illicit products, including herbal blends and e-cigarettes.

Mechanism of Action

1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide are similar to those of THC, including euphoria, relaxation, altered perception, and increased appetite. However, 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been found to be more potent and longer-lasting than THC, which can lead to more severe adverse effects such as anxiety, paranoia, and hallucinations. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been associated with cardiovascular and respiratory effects, including increased heart rate and blood pressure, and bronchodilation.

Advantages and Limitations for Lab Experiments

1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its legal status as a controlled substance can make it difficult to obtain for research purposes, and its potential for adverse effects can pose ethical concerns.

Future Directions

Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent for conditions such as pain, anxiety, and inflammation. It could also investigate the long-term effects of synthetic cannabinoids on the brain and behavior, including their potential for addiction and withdrawal symptoms. Additionally, studies could explore the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol. Finally, research could focus on developing safer and more effective synthetic cannabinoids for medical and research purposes.
Conclusion
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Its high potency and selectivity for the CB1 receptor make it a valuable research tool for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, its potential for adverse effects and legal status as a controlled substance pose challenges for research and ethical considerations. Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent and the long-term effects of synthetic cannabinoids on the brain and behavior.

Synthesis Methods

The synthesis of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methylbenzyl)-piperidin-4-amine with 1-methylbutyl isocyanate in the presence of a catalyst. The resulting product is a white powder that is soluble in organic solvents. The purity and potency of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be increased through purification techniques such as recrystallization and chromatography.

Scientific Research Applications

1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been used as a research tool to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has also been used to investigate the pharmacological effects of synthetic cannabinoids on the brain, including their potential for addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-7-16(3)20-19(22)17-10-12-21(13-11-17)14-18-9-6-5-8-15(18)2/h5-6,8-9,16-17H,4,7,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLAFHUKUSMRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-N-(pentan-2-yl)piperidine-4-carboxamide

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